Bienvenue dans la boutique en ligne BenchChem!

Pyostacine 500

Antimicrobial susceptibility Streptococcus pneumoniae Streptogramin antibiotics

For procurement: Pyostacine 500 (pristinamycin) is the only oral streptogramin antibiotic combining pristinamycin IA+IIA in synergistic 30:70 ratio for bactericidal Gram-positive activity. Demonstrates MIC90 0.5 μg/mL against MRSA—4-fold more potent than vancomycin (2.0 μg/mL). Clinically validated: 87.6% CAP cure rate vs. amoxicillin; 81% erysipelas cure vs. IV penicillin. Retains full activity at ≤0.78 mg/L against macrolide-resistant staphylococci & streptococci. Ideal for outpatient MRSA management, beta-lactam allergy settings, and oral-first strategies reducing hospitalization costs.

Molecular Formula C73H89N11O17
Molecular Weight 1392.5 g/mol
Cat. No. B12426352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyostacine 500
Molecular FormulaC73H89N11O17
Molecular Weight1392.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
InChIInChI=1S/C45H54N8O10.C28H35N3O7/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t26-,31-,32+,33+,34+,36+,37+;19-,20-,26-/m11/s1
InChIKeyYVMBAUWDIGJRNY-BESUKNQGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyostacine 500 (Pristinamycin) Product Profile and Procurement-Relevant Technical Identity


Pyostacine 500 is a pharmaceutical tablet formulation containing 500 mg of pristinamycin as its active ingredient. Pristinamycin is a naturally derived streptogramin antibiotic complex produced by Streptomyces pristinaespiralis, consisting of a fixed-ratio synergistic mixture of two structurally unrelated components: pristinamycin IA (a group B streptogramin, cyclic hexadepsipeptide) and pristinamycin IIA (a group A streptogramin, polyunsaturated cyclic macrolactone) in an approximate 30:70 ratio . This dual-component composition confers bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and erythromycin-resistant strains, and is administered orally with a typical adult dosing regimen of 2–4 g/day divided every 8–12 hours [1]. Pyostacine 500 is marketed in Europe by Sanofi-Aventis but is not commercially available in the United States [2].

Why Pyostacine 500 Cannot Be Readily Substituted with Other Streptogramins or In-Class Antibiotics


Pristinamycin exhibits pharmacodynamic and pharmacokinetic properties that distinguish it from both other streptogramin-class antibiotics and chemically unrelated comparator agents, rendering direct substitution scientifically unsound. Unlike the injectable semisynthetic streptogramin quinupristin/dalfopristin, pristinamycin is an oral formulation with distinct component ratios (pristinamycin IA:IIA, approximately 30:70) and absorption characteristics that are significantly affected by food intake, with peak plasma concentrations achieved within 0.5–1 hour when administered with meals [1]. Furthermore, pristinamycin demonstrates bactericidal activity against Streptococcus agalactiae and oral streptococci whereas the macrolide erythromycin exerts only bacteriostatic effects against these organisms [2]. The drug also maintains activity against erythromycin-resistant staphylococci and streptococci at concentrations ≤0.78 mg/L, a profile not shared by macrolide alternatives [3]. These cumulative differences preclude simple interchangeability in both clinical and industrial research contexts.

Pyostacine 500 Quantitative Differentiation: Head-to-Head Comparative Evidence for Scientific Selection


Superior In Vitro Potency Against Streptococcus pneumoniae Relative to Quinupristin/Dalfopristin

Pristinamycin demonstrates consistently lower MIC90 values against Streptococcus pneumoniae clinical isolates compared to the injectable semisynthetic streptogramin quinupristin/dalfopristin across all penicillin and erythromycin susceptibility phenotypes. Against 200 recently isolated clinical strains, pristinamycin maintained an MIC90 of 0.25 mg/L for every phenotype tested, whereas quinupristin/dalfopristin exhibited MIC90 values ranging from 0.5 mg/L to 1 mg/L depending on the resistance phenotype [1]. All strains were susceptible to pristinamycin irrespective of their susceptibility to penicillin G or erythromycin.

Antimicrobial susceptibility Streptococcus pneumoniae Streptogramin antibiotics

Superior Clinical Cure Rate in Erysipelas Compared to Standard Penicillin Regimen

In a multicenter, randomized, open-label, non-inferiority trial involving 289 adults hospitalized with erysipelas, oral pristinamycin produced a significantly higher clinical cure rate than the standard intravenous-then-oral penicillin regimen. In the per-protocol population assessed at follow-up (day 25–45), the cure rate for pristinamycin was 81% (83/102) compared to 67% (68/102) for penicillin [1]. The one-sided 97.06% confidence interval of the observed difference (pristinamycin minus penicillin) between cure rates (3.3% to ∞) exceeded the −10% non-inferiority threshold and was greater than 0, supporting the hypothesis that pristinamycin is statistically significantly superior at the 5% level [1].

Erysipelas Clinical trial Streptococcal infection

Equivalent Clinical Efficacy with Amoxicillin in Community-Acquired Pneumonia Despite Different Mechanism of Action

Pristinamycin demonstrates clinical non-inferiority to amoxicillin in the treatment of community-acquired pneumonia (CAP), providing a validated oral alternative for patients requiring non-beta-lactam therapy. In a multinational, randomized, double-blind, double-dummy, non-inferiority trial involving 399 adults with CAP, the clinical success rate in the per-protocol population was 87.6% (149/170) for pristinamycin (3 g daily) and 87.6% (148/169) for amoxicillin (3 g daily) [1]. The 95% confidence interval for the difference was [-6.61%; 7.23%], confirming non-inferiority within the prespecified margin [1]. Treatment-related adverse events occurred similarly in both groups, with no serious adverse events attributed to either study drug [1].

Community-acquired pneumonia Clinical trial Beta-lactam alternative

Four-Fold Lower MIC90 Against MRSA Compared to Vancomycin and Teicoplanin

Pristinamycin exhibits a four-fold lower MIC90 value against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates compared to the glycopeptide antibiotics vancomycin and teicoplanin. In a study evaluating 150 MRSA isolates recovered from hospitalized patients, the MIC90 for pristinamycin was 0.5 μg/mL (range 0.125–0.75 μg/mL), whereas the MIC90 for both vancomycin and teicoplanin was 2.0 μg/mL (ranges 0.5–2.0 μg/mL and 0.125–2.0 μg/mL, respectively) [1]. All isolates tested were sensitive to pristinamycin, vancomycin, teicoplanin, and linezolid, though the substantially lower MIC90 for pristinamycin indicates greater intrinsic potency on a weight basis [1].

MRSA Antimicrobial susceptibility Glycopeptide alternative

Retained Activity Against Erythromycin-Resistant Staphylococci and Streptococci Where Macrolides Fail

Pristinamycin maintains potent inhibitory activity against erythromycin-resistant staphylococci and streptococci at clinically achievable concentrations, whereas erythromycin and related macrolides are ineffective against these resistant strains. In a comprehensive in vitro study of 1,006 clinical isolates, pristinamycin inhibited staphylococci and streptococci, including erythromycin highly-resistant organisms, at a concentration of ≤0.78 mg/L [1]. This contrasts sharply with erythromycin, which exhibits no meaningful activity against macrolide-resistant strains. Furthermore, although pristinamycin's mean MIC for streptococci is higher than that of erythromycin against susceptible strains, pristinamycin is bactericidal against Streptococcus agalactiae and oral streptococci, whereas erythromycin is merely bacteriostatic [1].

Macrolide resistance Staphylococcus aureus Erythromycin-resistant

Pharmacokinetic Advantage of Food-Dependent Rapid Absorption with Tmax of 0.5–1 Hour

When administered with food, pristinamycin components are rapidly absorbed, achieving peak plasma concentrations within 0.5–1 hour, a pharmacokinetic profile that supports flexible dosing with meals and may enhance patient adherence. In healthy volunteers receiving repeated oral administration of Pyostacine 500 for 7 days, the median Tmax for both pristinamycin IA (PIA) and pristinamycin IIA (PIIA) was approximately 0.5–1 hour when taken during a meal [1]. This contrasts with single-dose fasting administration, where Tmax values are significantly prolonged to 3.25 ± 1.80 hours (PIA) and 3.08 ± 1.98 hours (PIIA) [2]. The apparent elimination half-lives estimated on the first day of treatment by HPLC were 1.9 ± 0.7 hours for PIA and 1.3 ± 0.7 hours for PIIA [1].

Pharmacokinetics Oral absorption Tmax

Evidence-Backed Application Scenarios for Pyostacine 500 in Research and Clinical Procurement


Oral Therapy for Community-Acquired Pneumonia in Beta-Lactam-Intolerant Adults

Based on the direct head-to-head trial evidence demonstrating equivalent clinical success rates (87.6%) between pristinamycin 3 g daily and amoxicillin 3 g daily for 7–10 days in the per-protocol population, Pyostacine 500 represents a scientifically validated oral alternative for treating community-acquired pneumonia in adults with PORT scores of II or III [1]. This application is particularly relevant for procurement in healthcare settings where beta-lactam allergy, intolerance, or resistance concerns exist.

First-Line Oral Treatment of Erysipelas and Streptococcal Skin Infections

The randomized trial evidence showing an 81% cure rate for pristinamycin versus 67% for intravenous-then-oral penicillin in erysipelas, with a 14-percentage-point absolute advantage, supports the use of Pyostacine 500 as a first-line oral regimen for erysipelas and related non-necrotizing bacterial dermohypodermitis [2]. The oral-first-line advantage reduces hospitalization requirements and associated costs.

Oral Alternative for MRSA Infections Requiring Outpatient Management

Pristinamycin's MIC90 of 0.5 μg/mL against MRSA—4-fold lower than vancomycin and teicoplanin (both 2.0 μg/mL)—positions Pyostacine 500 as a potent oral option for mild-to-moderate MRSA infections in outpatient settings where intravenous glycopeptide therapy is impractical [3]. This application is supported by in vitro susceptibility data showing 100% sensitivity among tested MRSA isolates.

Empiric Oral Therapy for Presumed Macrolide-Resistant Gram-Positive Infections

Given the retained inhibitory activity of pristinamycin at ≤0.78 mg/L against erythromycin-resistant staphylococci and streptococci, Pyostacine 500 is appropriate for empiric oral therapy in settings with high local prevalence of macrolide-resistant pathogens, avoiding the need for culture confirmation prior to treatment initiation [4]. This reduces diagnostic turnaround time and associated healthcare resource utilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyostacine 500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.